![molecular formula C12H9ClN6O B12937891 Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- CAS No. 61602-13-9](/img/structure/B12937891.png)
Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a chlorophenyl group attached to an imidazo[4,5-e][1,2,4]triazin ring system, which is further substituted with an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. The next step involves the formation of a triazole ring through cyclization with appropriate reagents. Finally, the acetamide group is introduced through a reaction with acetic anhydride .
Analyse Des Réactions Chimiques
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound disrupts the signaling processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit tumor growth is of significant interest .
Comparaison Avec Des Composés Similaires
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide can be compared with other similar compounds, such as:
Fluconazole: A triazole antifungal agent with a similar ring structure but different substituents.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Trazodone: An antidepressant that also contains a triazole ring but with different pharmacological properties.
Propriétés
Numéro CAS |
61602-13-9 |
|---|---|
Formule moléculaire |
C12H9ClN6O |
Poids moléculaire |
288.69 g/mol |
Nom IUPAC |
N-[3-(4-chlorophenyl)-7H-imidazo[4,5-e][1,2,4]triazin-6-yl]acetamide |
InChI |
InChI=1S/C12H9ClN6O/c1-6(20)14-12-16-10-11(17-12)19-18-9(15-10)7-2-4-8(13)5-3-7/h2-5H,1H3,(H2,14,15,16,17,18,19,20) |
Clé InChI |
ALXKODDKOSTIEI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC2=C(N1)N=NC(=N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
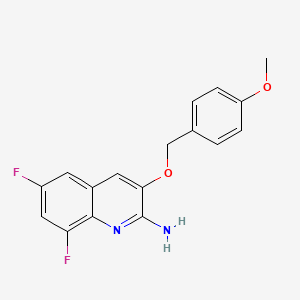
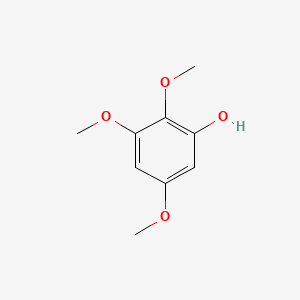


![9-Ethyl-1-methyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12937839.png)
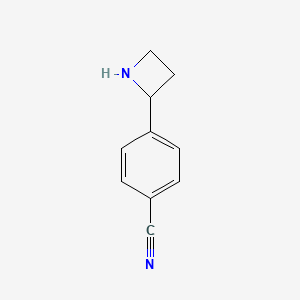
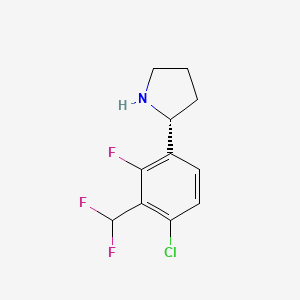
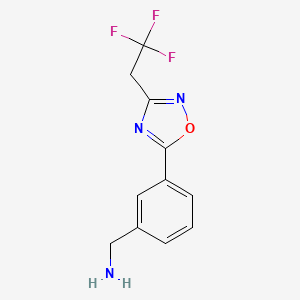
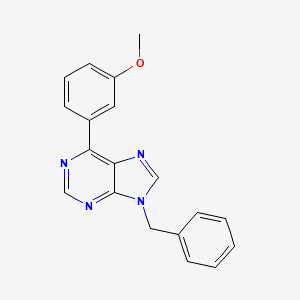
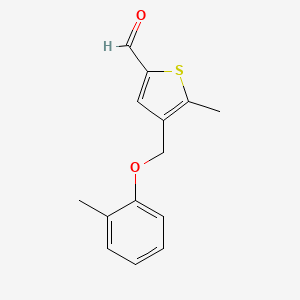
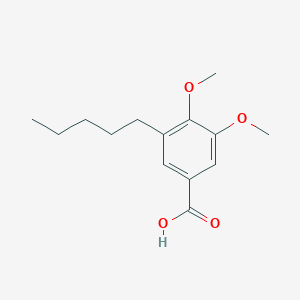
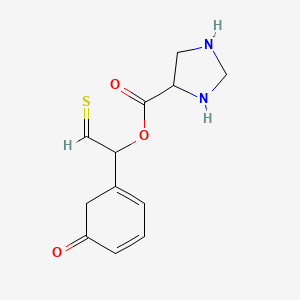
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
